molecular formula C17H9F3N4O4S B591855 3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole CAS No. 946500-06-7

3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole

Cat. No.: B591855
CAS No.: 946500-06-7
M. Wt: 422.338
InChI Key: JVTOOESMFVITDU-UHFFFAOYSA-N
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Description

3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole is a complex heterocyclic compound that features both oxadiazole and thienyl groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Mechanism of Action

The mechanism of action of 3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play critical roles in cellular processes . The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

What sets 3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

946500-06-7

Molecular Formula

C17H9F3N4O4S

Molecular Weight

422.338

IUPAC Name

2,2,2-trifluoro-1-[5-[3-[[4-(1,3,4-oxadiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazol-5-yl]thiophen-2-yl]ethanone

InChI

InChI=1S/C17H9F3N4O4S/c18-17(19,20)14(25)11-5-6-12(29-11)16-22-13(24-28-16)7-26-10-3-1-9(2-4-10)15-23-21-8-27-15/h1-6,8H,7H2

InChI Key

JVTOOESMFVITDU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=CO2)OCC3=NOC(=N3)C4=CC=C(S4)C(=O)C(F)(F)F

Origin of Product

United States

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